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Compound of Interest

1-(2,4-Difluorophenyl)-1,4-
Compound Name:
diazepane

Cat. No.: B8572261

Get Quote

Comparative Guide: 1-(2,4-Difluorophenyl)-1,4-
diazepane
Executive Summary

1-(2,4-Difluorophenyl)-1,4-diazepane represents a critical expansion of the classic

phenylpiperazine pharmacophore. While 1-phenylpiperazines are ubiquitous in medicinal
chemistry (targeting GPCRs like 5-HT, Dopamine, and Sigma receptors), the 1,4-diazepane
(homopiperazine) analogue offers distinct physicochemical and conformational advantages.

This guide provides the theoretical elemental analysis standards required for compound
validation and objectively compares this scaffold against its 6-membered ring alternative to aid
in rational drug design.

Technical Specifications & Elemental Analysis

For researchers synthesizing or procuring this building block, the elemental composition serves
as the primary validation metric for purity.
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Chemical Identity[1][2][3]

o |[UPAC Name: 1-(2,4-Difluorophenyl)-1,4-diazepane
e Molecular Formula:
e Molecular Weight: 212.24 g/mol

o CAS Number: (Generic for scaffold class: 775561-26-7 refers to the 2-fluoro analogue;
specific 2,4-difluoro variants are often custom synthesized).

Elemental Analysis Data (Theoretical vs. Acceptable
Limits)

The following table establishes the "Golden Standard"” for a pure sample. Experimental values
falling outside the Acceptable Range (

) indicate solvent entrapment, hydration, or synthesis impurities (e.g., residual palladium).

Acceptable Range Common Impurity

Element Theoretical Mass % .
(Found) Indicators
Low C:
Carbon (C) 62.25% 61.85% — 62.65% Hydration/Solvent;
High C: Bis-arylation
High H: Residual
Hydrogen (H) 6.65% 6.25% — 7.05% solvent
(EtOAc/Hexane)
_ Low N: Inorganic salts
Nitrogen (N) 13.20% 12.80% — 13.60%
present
) Variable: Incomplete
Fluorine (F) 17.90% 17.50% — 18.30%

coupling
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Note: For the Dihydrochloride Salt (

), the theoretical values shift significantly:

o C:46.34% | H: 5.66% | N: 9.82%

Comparative Performance: Diazepane vs. Piperazine

The choice between a 6-membered Piperazine and a 7-membered Diazepane ring is a
strategic decision in Lead Optimization.

Head-to-Head Comparison
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1-(2,4- 1-(2,4-
. . . Impact on Drug
Feature Difluorophenyl)piper  Difluorophenyl)-1,4- Desi
esign
azine diazepane S
Diazepane adapts to
Ring Conformation Rigid Chair Flexible Twist-Chair sterically demanding

binding pockets.

Diazepane is more

o ~9.8 (Secondary ~10.5 (Secondary basic; higher
Basicity (pKa) ) ) o
Amine) Amine) ionization at
physiological pH.
Slight increase in
i o lipophilicity due to
Lipophilicity (cLogP) ~2.1 ~2.4

extra methylene (-
CH2-).

Moderate (Crystal

High (Disrupted

The flexible 7-

membered ring

Solubility ] o ] ) )
packing efficient) packing) disrupts crystal lattice,
improving solubility.
Diazepane exposes
. - . more sites for
Metabolic Stability High Moderate

oxidative metabolism
(CYP450).

Mechanism of Action Implications[3]

» Selectivity: The expanded 7-membered ring often reduces affinity for "off-target” receptors

(e.g., hERG) that tightly bind the flat, rigid piperazine motif.

o Solubility: If a lead compound suffers from poor solubility, expanding the piperazine to a

diazepane is a proven "scaffold hop" to disrupt planarity and improve dissolution rates

without altering the core pharmacophore significantly.

Experimental Protocol: Synthesis & Validation
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Objective: Synthesize high-purity 1-(2,4-Difluorophenyl)-1,4-diazepane avoiding common bis-
arylated byproducts.

Method: Buchwald-Hartwig Amination[5][6]

o Rationale: Unlike Nucleophilic Aromatic Substitution (SNAr), which requires strong electron-
withdrawing groups (like Nitro), Buchwald-Hartwig allows coupling to the electron-neutral/rich
2,4-difluorobenzene system with high regioselectivity.

Step-by-Step Workflow

« Reagents:

o

1-Bromo-2,4-difluorobenzene (1.0 equiv)

o

1,4-Diazepane (3.0 equiv) — Excess is critical to prevent bis-arylation.

[¢]

(2 mol%) / BINAP (2 mol%)

[¢]

(1.4 equiv)

[¢]

Toluene (anhydrous, degassed)
» Reaction:
o Combine reagents in a sealed tube under Argon.
o Heat to 100°C for 12 hours.
o Monitor by TLC (System: 10% MeOH in DCM).
o Work-up (Purification):
o Cool to RT, filter through Celite (removes Pd).
o Dilute with EtOAc, wash with water.

o Acid/Base Extraction (Critical Step): Extract organic layer with 1M HCI. The product moves
to agueous phase; impurities stay in Organic. Basify aqueous layer (pH > 12) with NaOH,
extract back into DCM.
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« Validation:

o Concentrate DCM. Convert a small aliquot to HCI salt for Elemental Analysis.
Visualization: Synthesis & Validation Logic

Reaction Setup

|

|

|

l
1-Bromo-2,4-difluorobenzene Pd2(dba)3 / BINAP |
+ 1,4-Diazepane (3.0 eq) NaOtBu / Toluene | i

|

|

Buchwald-Hartwig Coupling
100°C, 12h, Argon

Complete

Celite Filtration
& Acid/Base Extraction

Removes Pd & Bis-aryl

Crude Product
(Free Base)

1H NMR / CHN

Validation Check

Impure Within +0.4%

Final Product
Pure 1-(2,4-Difluorophenyl)-1,4-diazepane

Recrystallize / Column
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Figure 1: Logic flow for the synthesis and validation of the diazepane scaffold, highlighting the
critical Acid/Base extraction step to ensure purity for elemental analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Elemental analysis data for 1-(2,4-Difluorophenyl)-1,4-
diazepane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8572261/docs#elemental-analysis-data-for-1-2-4-
difluorophenyl-1-4-diazepane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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